molecular formula C20H22N2O4 B6430833 methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate CAS No. 2549042-73-9

methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate

Cat. No. B6430833
CAS RN: 2549042-73-9
M. Wt: 354.4 g/mol
InChI Key: GUITWJDIDHSSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate (MPCB) is a synthetic compound belonging to the class of benzoate esters. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. It is used as a building block for various pharmaceuticals, as a reagent in organic synthesis, and as a tool for studying biochemical processes.

Scientific Research Applications

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has numerous applications in scientific research. It is used as a substrate for the enzyme thymidylate synthase, which is involved in the synthesis of thymidine monophosphate, an essential building block of DNA. In addition, methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is used as a reagent in the synthesis of a variety of compounds, including terpenes, steroids, and phenols. Furthermore, it is used as a tool for studying the structure and function of enzymes and proteins, as well as for studying the mechanism of action of drugs.

Mechanism of Action

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is believed to act by inhibiting the enzyme thymidylate synthase. This enzyme is involved in the synthesis of thymidine monophosphate, an essential building block of DNA. By inhibiting this enzyme, methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate prevents the formation of new DNA and thus has a cytotoxic effect.
Biochemical and Physiological Effects
methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, as well as induce apoptosis, or programmed cell death. In addition, methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has been shown to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water and other solvents. In addition, it is stable and has a long shelf life. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in the presence of strong acids or bases.

Future Directions

There are a number of potential future directions for research involving methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate. These include further studies of its mechanism of action, as well as its potential applications in the treatment of cancer and other diseases. In addition, further research is needed to explore its potential as a tool for studying biochemical processes and the structure and function of enzymes and proteins. Other potential directions for research include the development of new synthetic methods for the production of methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate, as well as the development of new therapeutic applications for this compound.

Synthesis Methods

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate is synthesized using a two-step procedure. In the first step, pyridin-2-yloxycyclohexanecarboxylic acid is reacted with methyl chloroformate to form the corresponding ester. In the second step, the ester is reacted with benzoic acid to form methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate.

properties

IUPAC Name

methyl 2-[(4-pyridin-2-yloxycyclohexyl)carbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-14-9-11-15(12-10-14)26-18-8-4-5-13-21-18/h2-8,13-15H,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUITWJDIDHSSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]carbamoyl}benzoate

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